(2E)-2-[(4-bromophenyl)hydrazono]-3-imino-3-morpholin-4-ylpropanenitrile
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Overview
Description
1-[(E)-2-(4-BROMOPHENYL)HYDRAZONO]-2-IMINO-2-MORPHOLINOETHYL CYANIDE is a complex organic compound with significant potential in various scientific fields. This compound features a bromophenyl group, a hydrazono group, an imino group, a morpholino group, and a cyanide group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-2-(4-BROMOPHENYL)HYDRAZONO]-2-IMINO-2-MORPHOLINOETHYL CYANIDE typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with morpholine and cyanogen bromide under controlled conditions to yield the final product. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile, with careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-[(E)-2-(4-BROMOPHENYL)HYDRAZONO]-2-IMINO-2-MORPHOLINOETHYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[(E)-2-(4-BROMOPHENYL)HYDRAZONO]-2-IMINO-2-MORPHOLINOETHYL CYANIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1-[(E)-2-(4-BROMOPHENYL)HYDRAZONO]-2-IMINO-2-MORPHOLINOETHYL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biochemical pathways. The presence of the bromophenyl and hydrazono groups allows for strong binding interactions with target molecules, leading to significant biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetonitrile: Similar in structure but lacks the hydrazono and morpholino groups.
4-Bromobenzyl cyanide: Contains the bromophenyl and cyanide groups but lacks the hydrazono and morpholino groups.
Uniqueness
1-[(E)-2-(4-BROMOPHENYL)HYDRAZONO]-2-IMINO-2-MORPHOLINOETHYL CYANIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrazono and morpholino groups enhances its potential for diverse applications in research and industry .
Properties
Molecular Formula |
C13H14BrN5O |
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Molecular Weight |
336.19 g/mol |
IUPAC Name |
(1E)-N-(4-bromoanilino)-2-imino-2-morpholin-4-ylethanimidoyl cyanide |
InChI |
InChI=1S/C13H14BrN5O/c14-10-1-3-11(4-2-10)17-18-12(9-15)13(16)19-5-7-20-8-6-19/h1-4,16-17H,5-8H2/b16-13?,18-12+ |
InChI Key |
RZHVRHKZJWVBON-JAYOHMJJSA-N |
Isomeric SMILES |
C1COCCN1C(=N)/C(=N/NC2=CC=C(C=C2)Br)/C#N |
Canonical SMILES |
C1COCCN1C(=N)C(=NNC2=CC=C(C=C2)Br)C#N |
solubility |
40.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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